Zikv-IN-2: A Technical Guide to Discovery and Synthesis
Zikv-IN-2: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern, linked to congenital microcephaly and other neurological disorders. The urgent need for effective antiviral therapies has driven extensive research into the discovery of novel ZIKV inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of two distinct compounds designated as Zikv-IN-2. These compounds, a dehydroandrographolide derivative and a tetrahydroquinoline-fused imidazolone, represent promising scaffolds for the development of anti-ZIKV therapeutics, targeting different viral proteins.
Zikv-IN-2 (Compound 3a): A ZIKV NS5 Methyltransferase Inhibitor
Discovery and Rationale
Zikv-IN-2 (compound 3a) was identified through the screening of dehydroandrographolide derivatives. Andrographolide and its analogues have shown activity against various flaviviruses, providing a rationale for exploring this chemical space for ZIKV inhibitors.[1] The non-structural protein 5 (NS5) of ZIKV is a crucial enzyme for viral replication, possessing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities. The MTase domain is responsible for capping the 5' end of the viral RNA, a process essential for RNA stability, translation, and evasion of the host immune system. Zikv-IN-2 was discovered to be a potent inhibitor of the ZIKV NS5 MTase.[1]
Quantitative Data
| Compound | Target | IC50 (μM) | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Cell Lines | Reference |
| Zikv-IN-2 (3a) | ZIKV NS5 MTase | 38.86 | 6.17 | >200 | >32.4 | Vero, Huh7, A549 | [1] |
Synthesis Pathway
The synthesis of Zikv-IN-2 (compound 3a) starts from the natural product andrographolide, which is first converted to dehydroandrographolide. The key step in the synthesis of Zikv-IN-2 involves the modification at the C19 position of the dehydroandrographolide backbone with a bulky ether group.[1]
Caption: Synthesis of Zikv-IN-2 (Compound 3a).
Experimental Protocols
ZIKV NS5 MTase Inhibition Assay: The inhibitory activity of Zikv-IN-2 on ZIKV NS5 MTase was determined using a luminescence-based assay. The assay measures the amount of S-adenosyl-homocysteine (SAH), a product of the methylation reaction.
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Recombinant ZIKV NS5 MTase domain is incubated with the substrate (e.g., GpppA-RNA) and the methyl donor S-adenosyl-methionine (SAM) in the presence of varying concentrations of Zikv-IN-2.
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The reaction is allowed to proceed at 37°C for a specified time.
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The reaction is stopped, and the amount of SAH produced is quantified using a commercially available bioluminescent assay kit.
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The IC50 value is calculated from the dose-response curve.[1]
Antiviral Activity Assay (EC50): The half-maximal effective concentration (EC50) was determined using a cell-based assay.
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Vero, Huh7, or A549 cells are seeded in 96-well plates.
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Cells are infected with ZIKV at a specific multiplicity of infection (MOI).
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Immediately after infection, cells are treated with serial dilutions of Zikv-IN-2.
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After incubation for a defined period (e.g., 48 or 72 hours), the expression of a viral protein (e.g., ZIKV E protein) is quantified by methods such as ELISA or Western blot.
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The EC50 value is calculated from the dose-response curve.[1]
Cytotoxicity Assay (CC50): The half-maximal cytotoxic concentration (CC50) was determined to assess the compound's toxicity to the host cells.
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Vero, Huh7, or A549 cells are seeded in 96-well plates.
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Cells are treated with serial dilutions of Zikv-IN-2.
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After incubation for the same duration as the antiviral assay, cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.
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The CC50 value is calculated from the dose-response curve.[1]
Signaling Pathway
ZIKV NS5 MTase plays a role in evading the host's innate immune response. One of the key pathways antagonized by ZIKV is the cGAS-STING signaling pathway, which is crucial for the production of type I interferons (IFNs). ZIKV NS5 has been shown to interact with STING, leading to the suppression of IRF3 phosphorylation and subsequent IFN-β expression. By inhibiting the MTase activity of NS5, Zikv-IN-2 can potentially restore the host's innate immune response against the virus.[2][3]
Caption: Zikv-IN-2 (3a) mechanism of action.
Zikv-IN-2 (Compound 3): A Fused Tricyclic Imidazolone Derivative
Discovery and Rationale
This Zikv-IN-2 (compound 3) belongs to a class of fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one. This scaffold was explored as an extension of previously discovered 1H-pyrrolo[1,2-c]imidazol-1-one derivatives that showed antiviral activity. The study aimed to identify novel and potent inhibitors of ZIKV infection.[4][5]
Quantitative Data
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Cell Lines | Reference |
| Zikv-IN-2 (3) | 7.4 | >100 (SNB-19)\n>59.2 (Vero) | >13.5 (SNB-19)\n>8.0 (Vero) | SNB-19, Vero | [4][5] |
Synthesis Pathway
The synthesis of this Zikv-IN-2 derivative involves a multi-step process starting from commercially available materials. A key feature of the synthesis is the formation of the tricyclic tetrahydroquinoline-fused imidazolone core.[4][5]
Caption: General synthesis of Zikv-IN-2 (Compound 3).
Experimental Protocols
Antiviral Activity Assay (EC50): The EC50 for this compound was determined by measuring the reduction of viral protein expression in infected cells.
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SNB-19 (human glioblastoma) or Vero cells are seeded in 96-well plates.
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Cells are infected with ZIKV.
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Infected cells are treated with serial dilutions of Zikv-IN-2 (compound 3).
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After 48 hours of incubation, the levels of ZIKV NS1 or NS5 protein are quantified using Western Blot or ELISA.
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The EC50 value is calculated based on the reduction in viral protein levels.[4][5]
Cytotoxicity Assay (CC50): The CC50 was determined using a standard cell viability assay.
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SNB-19 or Vero cells are seeded in 96-well plates.
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Cells are treated with serial dilutions of Zikv-IN-2 (compound 3).
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After 48 hours of incubation, cell viability is assessed using an MTT assay.
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The CC50 value is calculated from the dose-response curve.[4][5]
Mechanism of Action
The precise molecular target of this Zikv-IN-2 derivative has not been fully elucidated. However, experimental evidence suggests that it acts at a post-entry stage of the viral life cycle, as it was shown to reduce the levels of viral non-structural proteins NS1 and NS5. This indicates that the compound may interfere with viral replication or polyprotein processing. The compound was found not to be virucidal, meaning it does not directly inactivate virus particles.[4][5]
References
- 1. Discovery of dehydroandrographolide derivatives with C19 hindered ether as potent anti-ZIKV agents with inhibitory activities to MTase of ZIKV NS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. A conserved methyltransferase active site residue of Zika virus NS5 is required for the restriction of STING activation and interferon expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PMC [pmc.ncbi.nlm.nih.gov]
